
2-(4-methoxyphenyl)-4H-thiochromen-4-one
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Description
2-(4-methoxyphenyl)-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C16H12O2S and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Thiochromen-4-one derivatives, including 2-(4-methoxyphenyl)-4H-thiochromen-4-one, have shown promising antimicrobial properties. Research indicates that certain thiochromen-4-one compounds exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Thiochromen-4-one Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | Pseudomonas aeruginosa | High |
E. coli | Moderate to High | |
Other thiochromen derivatives | Various | Varies |
Antitumor Properties
The National Cancer Institute has evaluated several thiochromen-4-one derivatives for their anticancer potential. Preliminary tests on cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) have demonstrated that some derivatives possess the ability to inhibit tumor growth effectively .
Table 2: Antitumor Activity of Thiochromen-4-one Derivatives
Compound | Cancer Cell Line | Inhibition Rate |
---|---|---|
This compound | MCF-7 | Moderate |
NCI-H460 | High | |
SF-268 | Moderate |
Mechanism of Action Against Tropical Diseases
Recent studies have highlighted the potential of thiochromen derivatives in targeting specific enzymes related to tropical diseases such as malaria and leishmaniasis. For instance, the compound has been identified as an allosteric modulator that interacts with trypanothione reductase, a critical enzyme in parasitic metabolism . This interaction may disrupt essential metabolic pathways in parasites.
Table 3: Mechanism of Action Against Tropical Diseases
Disease | Target Enzyme | Mode of Action |
---|---|---|
Malaria | Trypanothione reductase | Allosteric inhibition |
Leishmaniasis | Trypanothione reductase | Disruption of oxidative stress response |
Synthesis and Structural Modifications
The synthesis of this compound involves several synthetic routes that utilize readily available starting materials. The compound can be synthesized through a domino reaction involving sodium sulfide and various substituted phenyl compounds .
Table 4: Synthetic Routes for Thiochromen Derivatives
Starting Material | Reaction Conditions | Yield (%) |
---|---|---|
1-(2-alkoxyaryl)-3-akylprop-2-yn-1-one | Sodium sulfide in ethanol | High |
Arylidenemalononitriles | Cyclocondensation | Moderate |
Future Directions in Research
The ongoing research into the applications of this compound suggests that further structural modifications could enhance its bioactivity and selectivity against specific targets. Investigations into its potential as a therapeutic agent for treating various diseases are warranted, particularly in the fields of oncology and infectious diseases.
Properties
Molecular Formula |
C16H12O2S |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)thiochromen-4-one |
InChI |
InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
InChI Key |
ZLYYLYIZXHSKBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.